molecular formula C16H15N3O3S B11974112 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303087-93-6

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11974112
CAS No.: 303087-93-6
M. Wt: 329.4 g/mol
InChI Key: MMHXUOAOLIOFFQ-VCHYOVAHSA-N
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Description

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an aminocarbothioyl group and a methoxyphenyl benzoate moiety. The compound’s chemical formula is C17H17N3O3S, and it has a molecular weight of 343.407 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenyl benzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

303087-93-6

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C16H15N3O3S/c1-21-14-9-11(10-18-19-16(17)23)7-8-13(14)22-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,23)/b18-10+

InChI Key

MMHXUOAOLIOFFQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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